

Quality Control Parameters for Pharmaceutical Building Block CAS 1051900-94-7

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: [3-Chloro-5-(methylamino)phenyl]methanol
CAS No.: 1051900-94-7
Cat. No.: B1467837

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A Technical Guide to [3-Chloro-5-(methylamino)phenyl]methanol Executive Summary & Application Context

CAS 1051900-94-7, chemically identified as **[3-Chloro-5-(methylamino)phenyl]methanol**, serves as a critical scaffold in medicinal chemistry.^{[1][2]} Its structure—a trisubstituted benzene ring featuring a reactive benzyl alcohol, a secondary methylamine, and a halogen (chlorine)—makes it a versatile "lynchpin" intermediate.

In drug development, this molecule is typically employed to:

- **Construct Hinge-Binding Motifs:** The methylamino group often mimics the hydrogen-bonding interactions required for ATP-competitive kinase inhibition.^{[1][2]}
- **Enable Fragment-Based Design:** The benzyl alcohol provides a handle for oxidation to aldehydes (for reductive amination) or conversion to leaving groups (halides/mesylates) for coupling reactions.^[2]
- **Facilitate Cross-Coupling:** The chloro-substituent allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to elaborate the core scaffold.^{[1][2]}

Controlling the quality of this starting material is paramount; impurities such as the des-chloro analog or over-alkylated byproducts can irreversibly poison downstream catalysts or lead to difficult-to-separate isomeric impurities in the final API.^{[1][2]}

Comparative Analysis: High-Purity vs. Standard Grade

The following table contrasts the performance of "High Purity" (Pharma Grade) material against "Standard Grade" (Industrial) material in a typical downstream synthetic sequence (e.g., oxidation to the aldehyde followed by reductive amination).

Feature	High Purity Grade (Recommended)	Standard Grade (Alternative)	Impact on Downstream Process
Purity (HPLC)	≥ 98.0%	≥ 95.0%	Lower purity introduces regioisomers that compete in coupling reactions, reducing yield by 10-15%. [1] [2]
Assay (Titration)	98.0 - 102.0%	90.0 - 110.0%	Inaccurate stoichiometry leads to incomplete conversion or excess reagent carryover. [1] [2]
Specific Impurity: Des-Chloro	≤ 0.10%	≤ 0.50%	Critical: The des-chloro impurity is chemically similar and often co-elutes with the final product, causing batch failure. [1] [2]
Water (KF)	≤ 0.5%	≤ 1.0%	Excess water quenches moisture-sensitive reagents (e.g., acid chlorides, hydrides) used in subsequent steps. [2]
Appearance	White to Off-White Solid	Yellow/Brown Solid	Color often indicates oxidation products (quinones) that can act as radical scavengers, inhibiting catalytic cycles. [2]

Critical Quality Control Parameters & Protocols

To ensure the integrity of your synthetic pathway, the following QC protocols must be implemented. These are "self-validating" systems where the result of one test supports the findings of another.[2]

A. Structural Identification (The "Fingerprint")[2]

- ¹H-NMR (400 MHz, DMSO-d₆):
 - Diagnostic Signals:
 - ~4.4 ppm (d, 2H, -CH₂OH): Confirms the benzyl alcohol.[2]
 - ~2.7 ppm (s, 3H, -NHCH₃): Confirms the N-methyl group.[1][2]
 - ~6.4-6.7 ppm (m, 3H, Ar-H): Confirms the 1,3,5-substitution pattern.[1][2]
 - Validation: The integration ratio of the methyl singlet to the aromatic protons must be exactly 3:3. Deviation suggests contamination with the bis-methylated impurity.[2]

B. Purity Analysis (HPLC)[2]

- Methodology: Reverse-Phase HPLC (C18 column).
- Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA).[2]
- Detection: UV at 254 nm (aromatic absorption).[2]
- Critical Acceptance Criterion: Single peak >98.0% area.[2] No single impurity >0.5%.[2]
- Why this matters: The des-chloro impurity (lacking the Cl atom) will elute slightly earlier than the main peak.[2] This specific impurity must be quantified as it cannot be removed easily in later steps.[2]

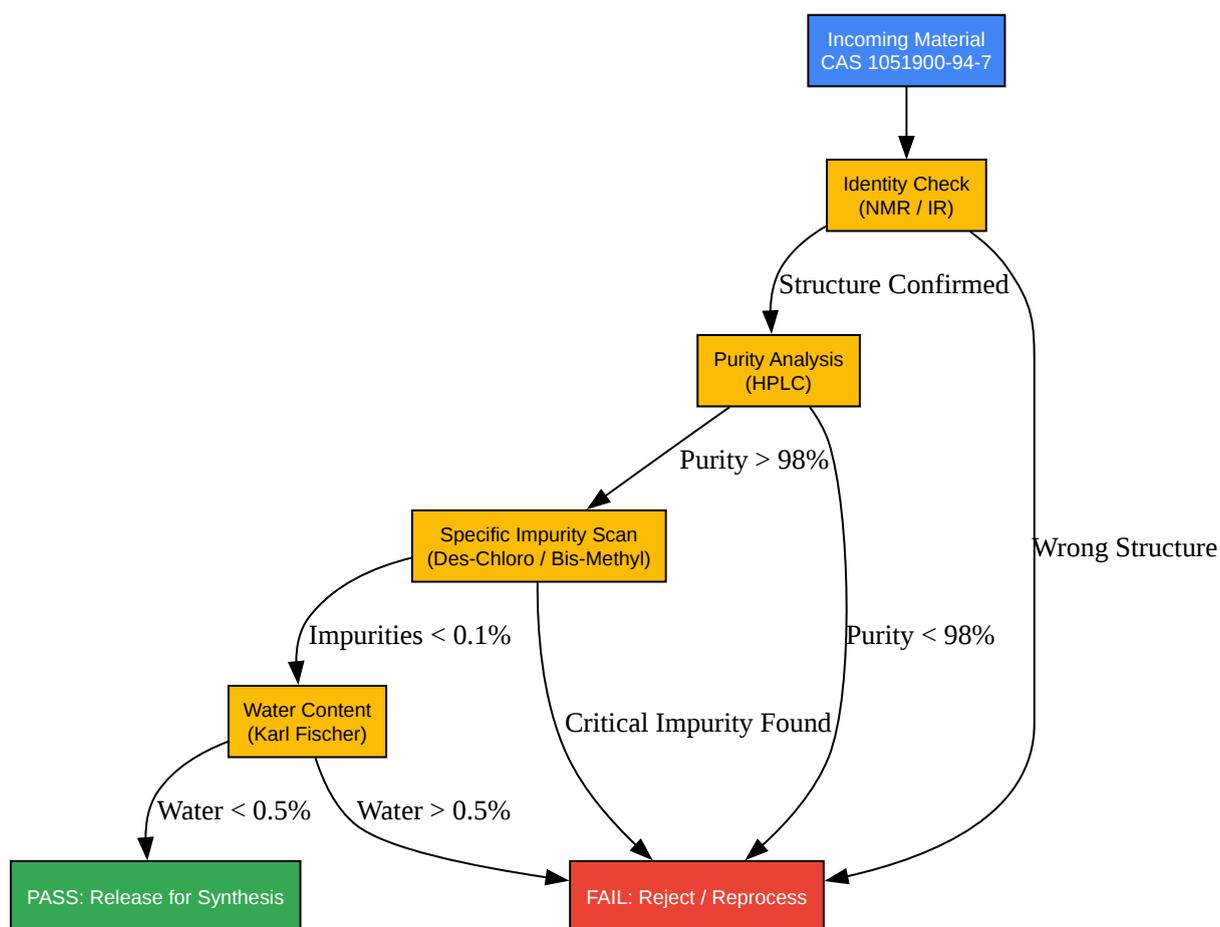
C. Residual Solvent Analysis (GC-HS)

- Target Solvents: THF, Methanol, Ethyl Acetate (common synthesis solvents).[2]
- Limit: < 5000 ppm (ICH Q3C Class 3 limits).[2]

- Risk: Residual methanol can react with electrophiles (e.g., acid chlorides) intended for the benzyl alcohol, creating methyl ester side products.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Quality Control decision process. It highlights the "Kill Steps" where a batch must be rejected to prevent downstream failure.



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Caption: QC Decision Tree for CAS 1051900-94-7. Each step acts as a gatekeeper to ensure downstream synthetic success.

Experimental Protocol: Purity Determination by HPLC

To replicate the purity analysis in your lab, follow this standard operating procedure (SOP).

Reagents:

- Acetonitrile (HPLC Grade)[2]
- Water (Milli-Q or equivalent)[1][2]
- Trifluoroacetic acid (TFA)[2]

Instrument Parameters:

- Column: C18, 4.6 x 150 mm, 5 μ m particle size (e.g., Agilent Zorbax or equivalent).
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Gradient:
 - 0-2 min: 5% B (Isocratic hold)[1][2]
 - 2-15 min: 5% B
95% B (Linear ramp)[1][2]
 - 15-20 min: 95% B (Wash)[1][2]
 - Solvent A: Water + 0.1% TFA; Solvent B: ACN + 0.1% TFA[1][2]
- Injection Volume: 5 μ L.

Data Interpretation:

- Retention Time (RT): The main peak typically elutes around 8-10 minutes depending on the specific column.[2]
- Relative Retention (RRT):
 - Des-chloro impurity: ~0.9 RRT (elutes just before main peak).[1][2]
 - Bis-methyl impurity: ~1.1 RRT (elutes just after main peak due to increased lipophilicity). [1][2]

References

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- To cite this document: BenchChem. [Quality Control Parameters for Pharmaceutical Building Block CAS 1051900-94-7]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1467837#quality-control-parameters-for-pharmaceutical-building-block-cas-1051900-94-7>]

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